molecular formula C16H13ClN2OS B11515433 2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 60442-58-2

2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11515433
CAS No.: 60442-58-2
M. Wt: 316.8 g/mol
InChI Key: JANUPDZTKCXNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a chlorophenyl group with a tetrahydrobenzothieno pyrimidine core, making it a subject of study for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol to form an intermediate, which is then cyclized with a suitable reagent to yield the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of a chlorophenyl group with a tetrahydrobenzothieno pyrimidine core.

Properties

CAS No.

60442-58-2

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H13ClN2OS/c17-10-7-5-9(6-8-10)14-18-15(20)13-11-3-1-2-4-12(11)21-16(13)19-14/h5-8H,1-4H2,(H,18,19,20)

InChI Key

JANUPDZTKCXNTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.